Cas no 54293-30-0 (2,13-dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene)

2,13-dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene structure
54293-30-0 structure
Product Name:2,13-dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene
CAS No:54293-30-0
MF:C15H27N5
MW:277.40838265419
CID:940524
PubChem ID:300562
Update Time:2025-04-19

2,13-dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene Chemical and Physical Properties

Names and Identifiers

    • 2,13-dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene
    • 2,13-dimethyl-3,6,9,12,18-pentazabicyclo[12.3.1]octadeca-1(18),14,16-triene
    • 2,13-Dimethyl-3,6,9,12,18-pentaazabicyclo(12.3.1)octadeca-1(18),14,16-triene
    • {3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene,} 2, 13-dimethyl-
    • NSC 175452
    • DTXSID20969347
    • NSC175452
    • NSC-175452
    • SCHEMBL18312478
    • 54293-30-0
    • 3,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene, 2,13-dimethyl-
    • Inchi: 1S/C15H27N5/c1-12-14-4-3-5-15(20-14)13(2)19-11-9-17-7-6-16-8-10-18-12/h3-5,12-13,16-19H,6-11H2,1-2H3
    • InChI Key: QMGACGSQPZVQLD-UHFFFAOYSA-N
    • SMILES: N1CCNCCNCCNC(C)C2=CC=CC(C1C)=N2

Computed Properties

  • Exact Mass: 277.22691
  • Monoisotopic Mass: 277.227
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 0
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 61Ų

Experimental Properties

  • Density: 0.938
  • Boiling Point: 454.4°C at 760 mmHg
  • Flash Point: 228.6°C
  • Refractive Index: 1.469
  • PSA: 61.01
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